(R)-2-((Methoxycarbonyl)amino)hexanoic acid
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Description
“®-2-((Methoxycarbonyl)amino)hexanoic acid” is a type of amino acid derivative. It’s related to N-Benzyloxycarbonyl-6-aminohexanoic acid . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural has been reported . Gluconobacter oxydans oxidized 1,6-hexanediol completely to adipic acid, and selectively at pH 6–7 to 6-hydroxyhexanoic acid, which was converted to ε-caprolactone by catalytic cyclization .Molecular Structure Analysis
The molecular structure of “®-2-((Methoxycarbonyl)amino)hexanoic acid” can be analyzed using various computational tools. For example, the Expasy ProtParam tool allows the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .Chemical Reactions Analysis
The chemical reactions involving “®-2-((Methoxycarbonyl)amino)hexanoic acid” can be analyzed using various methods. For instance, photocatalytic methods have been developed for amino acid modification .Physical and Chemical Properties Analysis
The physical and chemical properties of “®-2-((Methoxycarbonyl)amino)hexanoic acid” can be analyzed using various methods. For instance, the Expasy ProtParam tool allows the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .Future Directions
The future directions in the research and application of “®-2-((Methoxycarbonyl)amino)hexanoic acid” could involve exploring its potential uses in various fields. For instance, the heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives has witnessed a rapid development in recent years .
Properties
IUPAC Name |
(2R)-2-(methoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-3-4-5-6(7(10)11)9-8(12)13-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEMSUSYBQWJHN-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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